Specific Scientific Field: Pharmacology and Biochemistry
Summary of the Application: Sophoranone (SPN) is a bioactive component of Sophora tonkinensis with various pharmacological activities. It has been studied for its in vitro and in vivo inhibitory potential against the nine major CYP enzymes .
Methods of Application or Experimental Procedures: The study evaluated the inhibitory effects of SPN on CYP2C9-mediated tolbutamide 4-hydroxylation, diclofenac 4’-hydroxylation, and losartan oxidation activities. The permeability of SPN was also tested in Caco-2 cells .
Results or Outcomes: Of the nine tested CYPs, SPN exerted the strongest inhibitory effect on CYP2C9 with the lowest IC50 (Ki) value of 0.966 ± 0.149 μM (0.503 ± 0.0383 μM), in a competitive manner . Oral co-administration of spn had no significant effect on the pharmacokinetics of diclofenac and 4’-hydroxydiclofenac in rats . The very low permeability of SPN in Caco-2 cells (Papp value of 0.115 × 10−6 cm/s), which suggests poor absorption in vivo, and its high degree of plasma protein binding (>99.9%) may lead to the lack of in vitro–in vivo correlation .
Summary of the Application: Sophoranone A and B are two new cytotoxic prenylated metabolites from the root bark of Sophora flavescens .
Sophoranone is a bioactive compound primarily extracted from the plant Sophora tonkinensis, a traditional Chinese medicinal herb. It belongs to the class of dihydroxyflavanones and is characterized by its unique structure, which includes hydroxy groups at positions 7 and 4' and prenyl groups at positions 3' and 5' on the flavanone backbone. The molecular formula of sophoranone is C30H36O4, and it has garnered attention for its diverse pharmacological properties, particularly in the field of oncology and inflammation .
Studies suggest that Sophoranone may promote muscle repair by stimulating the differentiation of myogenic cells, which are responsible for muscle growth and regeneration []. It achieves this by increasing the expression of genes associated with muscle development []. Additionally, research indicates potential anti-cancer properties of Sophoranone, although the exact mechanism remains unclear [].
These reactions are critical for understanding how sophoranone interacts with biological systems and its potential therapeutic effects.
Sophoranone exhibits significant biological activities, including:
Sophoranone can be synthesized through several methods:
Sophoranone has several applications in various fields:
Studies on sophoranone's interactions with other compounds have revealed:
These interactions highlight the importance of understanding how sophoranone behaves in complex biological systems.
Several compounds share structural similarities with sophoranone, contributing to its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
Flavonoids | Polyphenolic compounds | Broad range of biological activities |
Genistein | Isoflavonoid | Known for anti-cancer properties |
Quercetin | Flavonol | Antioxidant and anti-inflammatory effects |
Luteolin | Flavonoid | Exhibits neuroprotective properties |
Kaempferol | Flavonol | Antioxidant and anti-cancer activities |
Sophoranone's unique prenylated structure distinguishes it from these similar compounds, potentially enhancing its bioactivity and pharmacological profile. Its specific interactions and effects warrant further investigation to fully understand its therapeutic potential.
Sophoranone is characterized by the molecular formula C₃₀H₃₆O₄ with a molecular weight of 460.6 grams per mole [1]. The compound is registered under the Chemical Abstracts Service number 23057-55-8 and possesses an exact mass of 460.26135963 daltons [1]. The monoisotopic mass corresponds identically to the exact mass at 460.26135963 daltons [1]. The predicted density of sophoranone is 1.117 grams per cubic centimeter [2]. The compound exhibits a topological polar surface area of 66.8 square angstroms and contains 34 heavy atoms with a formal charge of zero [1].
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₆O₄ |
Molecular Weight (g/mol) | 460.6 |
CAS Registry Number | 23057-55-8 |
Exact Mass (Da) | 460.26135963 |
Density (g/cm³ predicted) | 1.117 |
Heavy Atom Count | 34 |
Topological Polar Surface Area (Ų) | 66.8 |
Sophoranone belongs to the class of dihydroxyflavanones, which are characterized by a 2,3-dihydrochromen-4-one core structure [1] [13]. This backbone consists of a benzopyran ring system where the pyran ring is partially saturated at the C2-C3 position [1]. The dihydroxyflavanone framework represents a fundamental structural motif within the broader flavonoid family, distinguished from other flavonoid subclasses by the presence of a saturated C2-C3 bond in the pyran ring [13]. The chromen-4-one core provides the essential scaffold upon which various functional groups are positioned to confer the specific chemical and biological properties of sophoranone [10].
The sophoranone molecule contains two hydroxyl groups strategically positioned at specific locations within the molecular framework [1] [13]. The first hydroxyl group is located at position 7 of the chromen ring system, while the second hydroxyl group occupies position 4' on the attached phenyl ring [1]. The molecule is further characterized by the presence of three prenyl groups, which are 3-methylbut-2-enyl substituents [1] . These prenyl groups are positioned at the 3' and 5' positions of the phenyl ring and at position 8 of the chromen ring [1] . The prenyl groups contribute significantly to the lipophilic character of the molecule and enhance its biological activity through increased membrane affinity [12].
Structural Feature | Position | Description |
---|---|---|
Hydroxyl Group 1 | C-7 | Chromen ring |
Hydroxyl Group 2 | C-4' | Phenyl ring |
Prenyl Group 1 | C-3' | Phenyl ring |
Prenyl Group 2 | C-5' | Phenyl ring |
Prenyl Group 3 | C-8 | Chromen ring |
Sophoranone exhibits stereochemical complexity with one defined stereocenter located at the C-2 position of the dihydrochromen ring [1]. The compound possesses an S-configuration at this chiral center, as indicated by its systematic nomenclature (2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one [1] [6]. The presence of this single stereocenter results in the compound having one defined atom stereocenter count with zero undefined atom stereocenters [1]. The stereochemical configuration significantly influences the three-dimensional arrangement of the molecule and consequently affects its interaction with biological targets and its overall pharmacological profile [11].
Sophoranone demonstrates specific physical and chemical characteristics that define its behavior under various conditions [2]. The compound exhibits two hydrogen bond donor sites and four hydrogen bond acceptor sites, contributing to its potential for intermolecular interactions [1]. The molecule contains seven rotatable bonds, indicating moderate conformational flexibility [1]. The compound displays a complexity value of 752, reflecting the intricate nature of its molecular architecture [1]. Sophoranone shows stability under recommended storage conditions, maintaining its structural integrity when properly preserved [28]. The compound demonstrates chemical stability with no apparent reactivity under standard conditions, though specific decomposition temperature data remains unavailable [28].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for sophoranone through both proton and carbon-13 analyses [15] [16]. The one-dimensional and two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single quantum coherence, heteronuclear multiple bond correlation, and rotating frame nuclear overhauser effect spectroscopy, have been employed for complete structural elucidation [15]. The proton nuclear magnetic resonance spectrum reveals characteristic signals for aromatic protons and prenyl group protons, confirming the substitution pattern and connectivity [16]. Carbon-13 nuclear magnetic resonance spectroscopy identifies the carbonyl carbon and various aromatic carbons, providing definitive evidence for the flavanone core structure [16]. The nuclear magnetic resonance data demonstrates the presence of multiple prenyl substituents and confirms the hydroxylation pattern characteristic of sophoranone [15].
Mass spectrometric analysis of sophoranone reveals a molecular ion peak at mass-to-charge ratio 461 corresponding to the protonated molecular ion [M+H]⁺ [17] [21]. Liquid chromatography-tandem mass spectrometry methods have been developed for the precise determination and quantification of sophoranone in biological matrices [21]. The mass spectrometric fragmentation pattern provides structural information through the identification of characteristic fragment ions resulting from the loss of prenyl groups and other structural elements [17]. Electrospray ionization mass spectrometry operating in both positive and negative ion modes has been utilized for comprehensive analysis of sophoranone [21]. The mass spectrometric data confirms the molecular weight and provides supporting evidence for the proposed molecular structure [17].
Infrared spectroscopic analysis of sophoranone reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecule [18]. The infrared spectrum typically displays a carbonyl stretch around 1640 wavenumbers, attributed to the chromen-4-one carbonyl group [18]. Aromatic carbon-carbon stretching vibrations appear in the region of 1574 and 1604 wavenumbers, confirming the presence of benzene ring systems [18]. The presence of hydroxyl groups is evidenced by broad absorption bands in the 3200-3600 wavenumber region [18]. Alkyl group vibrations associated with the prenyl substituents manifest as characteristic bands in the 2850-2974 wavenumber range [18].
Spectroscopic Technique | Key Features | Diagnostic Value |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic and prenyl proton signals | Structural confirmation |
¹³C Nuclear Magnetic Resonance | Carbonyl and aromatic carbons | Functional group identification |
Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 461 | Molecular weight confirmation |
Infrared Spectroscopy | Carbonyl and aromatic stretches | Functional group verification |
Sophoranone shares structural similarities with other prenylated flavonoids while maintaining distinct molecular characteristics [10] [12]. The compound exhibits close structural relationships to other members of the Sophora genus flavonoids, including sophoraflavanone G and kushenol N, which also contain prenyl substituents but differ in their hydroxylation patterns [10]. Glabrol, another prenylated flavanone, shares the dihydroxyflavanone backbone with sophoranone but contains only two prenyl groups compared to the three prenyl groups in sophoranone [10]. The structural relationship to naringenin, a simple flavanone without prenyl substitution, highlights the significance of prenylation in conferring enhanced lipophilicity and biological activity [25] [32]. Prenylated flavonoids like sophoranone demonstrate increased membrane affinity and enhanced biological activity compared to their non-prenylated counterparts [12]. The presence of multiple prenyl groups distinguishes sophoranone from most other flavonoids and contributes to its unique pharmacological profile [12].
Compound | Molecular Formula | Molecular Weight | Prenyl Groups | Hydroxy Groups |
---|---|---|---|---|
Sophoranone | C₃₀H₃₆O₄ | 460.6 | 3 | 2 |
Naringenin | C₁₅H₁₂O₅ | 272.3 | 0 | 3 |
Glabrol | C₂₅H₂₈O₄ | 392.5 | 2 | 2 |
Sophoraflavanone G | C₂₅H₂₈O₄ | 392.5 | 2 | 2 |
Kushenol N | C₂₅H₂₈O₅ | 408.5 | 2 | 3 |